Primazin Brilliant Yellow 4GL
Description
Properties
CAS No. |
12226-57-2 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Origin of Product |
United States |
Environmental Fate, Transformation, and Remediation Strategies
Environmental Persistence and Transport Mechanisms of Primazin Brilliant Yellow 4GL
The environmental behavior of this compound is dictated by its stability in water, its susceptibility to light-induced degradation, and its tendency to bind to solid environmental particles.
This compound, also referred to in literature as Brilliant Golden Yellow (BGY), demonstrates considerable stability in aqueous environments. Studies have shown that the dye's absorption spectrum remains unaffected across a wide pH range, from 4.21 to 11.30. This indicates a high degree of hydrolytic stability, suggesting that the molecule does not readily break down through hydrolysis under typical environmental pH conditions. This stability is a contributing factor to its persistence in aquatic systems if not subjected to other degradation mechanisms.
Direct degradation of the dye by light alone, known as photolysis, is not a significant environmental fate pathway. Research on the decolorization of Brilliant Golden Yellow and similar azo dyes consistently shows that efficient degradation requires the presence of a catalyst or other reagents. While UV or visible light provides the necessary energy, the dye molecule itself is largely resistant to breaking down from this energy input alone. The focus of degradation studies has therefore been on photo-assisted processes, such as photocatalysis, which are far more effective.
Adsorption to solid particles is a key mechanism influencing the transport and bioavailability of this compound in the environment. Metal oxides, common components of soil and sediment, play a crucial role in this process. The extent of adsorption is highly dependent on the pH of the surrounding water, which affects the surface charge of the adsorbent material and the dye molecule.
Studies on Brilliant Golden Yellow show that its adsorption onto titanium dioxide (TiO2) and zinc oxide (ZnO) varies significantly with pH. For TiO2, the greatest adsorption occurs at a pH of 5.5. For ZnO, the maximum adsorption is observed at a pH of 7.5. This pH-dependent behavior is critical for predicting the dye's mobility in different soil and sediment types.
Table 1: Adsorption of Brilliant Golden Yellow (BGY) on Metal Oxides at Various pH Levels
| Adsorbent | pH | Amount of Dye Adsorbed (x10-4 mol/g) |
|---|---|---|
| Titanium Dioxide (TiO₂) | 3.5 | 2.35 |
| 5.5 | 7.10 | |
| 7.5 | 2.05 | |
| Zinc Oxide (ZnO) | 6.0 | 7.20 |
| 7.5 | 7.40 | |
| 8.5 | 6.70 | |
| 10.0 | 2.20 |
Advanced Oxidation Processes (AOPs) for Effluent Treatment
Due to the dye's resistance to conventional breakdown, Advanced Oxidation Processes (AOPs) are employed for its effective removal from industrial effluents. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to mineralize the dye into simpler, non-toxic compounds like water and carbon dioxide.
Heterogeneous photocatalysis using semiconductor metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) is an effective AOP for degrading this compound. When irradiated with UV light, these catalysts generate hydroxyl radicals that attack and break down the dye's complex structure.
The efficiency of this process is influenced by several factors, including catalyst type, pH, and initial dye concentration. Both TiO₂ and ZnO are effective, though ZnO-mediated decolorization has been observed to be faster. Complete decolorization can be achieved with both catalysts under UV irradiation. The optimal pH for degradation corresponds with the pH for maximum adsorption, highlighting the importance of the dye binding to the catalyst surface for the reaction to occur.
Table 2: Comparison of Photocatalytic Efficiency for Brilliant Golden Yellow (BGY) Decolorization
| Catalyst | Optimal pH | Outcome |
|---|---|---|
| Titanium Dioxide (TiO₂) | 5.5 | Complete decolorization achieved under UV light. |
| Zinc Oxide (ZnO) | 7.5 | Complete decolorization achieved; process is generally faster than with TiO₂. buet.ac.bd |
Fenton and photo-Fenton processes are powerful AOPs that use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process is an enhanced version where UV or visible light is used to accelerate the regeneration of the Fe²⁺ catalyst, leading to a more rapid and efficient degradation of the dye. researchgate.netjasetj.com
Both methods are highly effective for the decolorization and mineralization of Brilliant Golden Yellow. researchgate.netresearchgate.net Studies show that the photo-Fenton method is significantly more efficient, achieving near-complete color removal in a fraction of the time required by the standard Fenton process. researchgate.net The optimal condition for both processes is an acidic pH of approximately 3. researchgate.netresearchgate.net
Table 3: Comparative Efficiency of Fenton vs. Photo-Fenton Processes for BGY Decolorization
| Process | Optimal pH | Time for ~99% Decolorization |
|---|---|---|
| Fenton (Fe²⁺/H₂O₂) | 3 | 20 minutes |
| Photo-Fenton (Fe²⁺/H₂O₂/UV Light) | 3 | 5 minutes researchgate.net |
Electrochemical Oxidation and Plasma Treatment
Electrochemical oxidation stands out as a potent advanced oxidation process (AOP) for breaking down persistent organic pollutants like this compound. These techniques generate highly reactive species, most notably hydroxyl radicals (•OH), which can mineralize complex dye structures. The degradation can proceed via direct oxidation on an anode's surface or through indirect oxidation by electro-generated mediators within the solution. scispace.comresearchgate.net
Research on analogous dyes, such as C.I. Reactive Yellow 186, utilizing graphite (B72142) electrodes has shown significant removal efficiency. Key operational parameters that govern the process include pH, the concentration of electrolytes like sodium chloride (NaCl), and the duration of electrolysis. scispace.comresearchgate.net Optimizing these conditions can result in nearly complete decolorization and a substantial decrease in Chemical Oxygen Demand (COD). researchgate.net The use of NaCl as a supporting electrolyte facilitates the generation of powerful oxidizing agents including chlorine and hypochlorite. scispace.com Furthermore, studies involving C.I. Reactive Yellow 17 and Blue 4 with electrodes like Ti/RuO2 have confirmed that increasing the concentration of electrolytes such as NaCl and sodium sulfate (B86663) (Na2SO4) enhances the degradation process. researchgate.net
Plasma treatment, another AOP, utilizes cold atmospheric plasma to create a mixture of reactive oxygen and nitrogen species that effectively decompose dye molecules in water.
Bioremediation and Biological Degradation Pathways
Bioremediation presents a sustainable and economically viable alternative to traditional physicochemical treatments for dye-contaminated effluents. researchgate.net This method harnesses the metabolic activities of microorganisms like bacteria, fungi, and algae to transform complex dye molecules into simpler, less harmful compounds. researchgate.netresearchgate.net
The core mechanism behind the microbial breakdown of azo dyes is the enzymatic cleavage of the characteristic azo bond (–N=N–). mdpi.com This critical step is primarily performed by azoreductase enzymes. researchgate.netmdpi.com These enzymes require reducing equivalents, such as NADH or FADH2, to break the dye's chromophore, which results in decolorization and the formation of aromatic amines. mdpi.comnih.gov These intermediate compounds can then be further degraded by microbial action. nih.gov
The initial reductive cleavage of the azo bond is typically more efficient under anaerobic conditions, as oxygen can act as a competing electron acceptor. mdpi.com The subsequent degradation of the resulting aromatic amines is often more effective in an aerobic environment. The use of bacterial consortia is particularly promising, as different microbial species can work in synergy to achieve complete mineralization of the dye. nih.gov For example, a mixed culture of Enterobacter asburiae and Enterobacter cloacae has been effectively used to degrade Reactive Yellow-145. nih.gov
Fungi are proficient dye degraders, largely due to their secretion of powerful and non-specific extracellular enzymes like laccases and peroxidases. These enzymes can break down a wide array of complex aromatic pollutants, making fungi a versatile tool for bioremediation.
Phycoremediation, the use of algae for environmental cleanup, is another promising avenue. scione.com Algae remove dyes through both biosorption (adsorption of dye molecules onto the cell surface) and biodegradation. researchgate.netnih.gov Various species of microalgae and cyanobacteria have shown the capacity to decolorize and mineralize azo dyes. ekb.eg For instance, the cyanobacterium Aphanocapsa elachista achieved 49.16% decolorization of Reactive Yellow 3RN over seven days, a process driven by azoreductase activity. ekb.eg The green alga Chlorella vulgaris is another species that has been widely studied for its dye degradation capabilities. ekb.eg
Table 1: Algal Species in Bioremediation of Reactive Yellow Dyes
| Algal Species | Target Dye | Removal Efficiency | Incubation Time | Reference |
|---|---|---|---|---|
| Aphanocapsa elachista | Reactive Yellow 3RN | 49.16% | 7 days | ekb.eg |
| Chlorella vulgaris | Disp Orange 2RL (Azo dye) | 55.22% | 7 days | ekb.eg |
| Scenedesmus quadricauda | Reactive Yellow 145 | High removal percentages | 3-12 days | researchgate.net |
Bioaugmentation involves the introduction of specialized microbial strains or consortia into wastewater to enhance the breakdown of specific pollutants like dyes. mdpi.comactabotanica.org This can significantly boost the efficiency and robustness of biological treatment systems. mdpi.com For example, a consortium of Proteus vulgaris and Micrococcus glutamicus has been shown to rapidly decolorize and degrade a range of reactive dyes, with the synergistic relationship between the microbes leading to more complete degradation than is possible with single strains. bohrium.comresearchgate.net
Biofiltration is a technology that integrates biodegradation with physical filtration. In a biofilter, wastewater trickles through a bed of media that supports a robust biofilm of pollutant-degrading microorganisms. These microbes adsorb and metabolize the dyes, offering an efficient and simple solution for treating large volumes of industrial effluent.
Adsorption Technologies for Dye Removal
Adsorption is a highly effective, versatile, and widely applied physical separation process for removing dyes from water. bohrium.com The process relies on the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. Its success is contingent on the properties of the adsorbent, the chemistry of the dye, and key operational factors like pH, temperature, and contact time. bohrium.com
Activated carbon is considered the gold standard for adsorption due to its exceptionally high surface area, well-developed pore structure, and strong affinity for a broad spectrum of dyes. frontiersin.orgmdpi.com While effective, its high cost and the energy required for regeneration have driven the search for more economical and sustainable alternatives. researchgate.net
Adsorbents derived from biomass have emerged as a leading alternative, offering a low-cost, renewable, and eco-friendly option for dye removal. bohrium.comnih.gov Various agricultural wastes and industrial by-products have been successfully converted into effective adsorbents. bohrium.com For instance, malt (B15192052) bagasse has demonstrated a removal efficiency of approximately 93% for a reactive yellow dye. researchgate.net Other materials, such as wild almond shells and coir pith, can be chemically activated to create high-capacity mesoporous carbons capable of adsorbing large quantities of dyes like C.I. Reactive Yellow 145A. researchgate.net
Table 2: Adsorption Capacities of Various Adsorbents for Reactive Yellow Dyes
| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Activated Carbon from Coir Pith | C.I. Reactive Yellow 145A | 1694.3 | researchgate.net |
| Malt Bagasse | Reafix Yellow BR2 | 68.75 | researchgate.net |
| Activated Carbon from Ulva lactuca | Supranol Yellow 4GL | 263 | researchgate.net |
| Commercial Activated Carbon (MAC) | Supranol Yellow 4GL | 84 | researchgate.net |
Adsorption Kinetics and Isotherm Modeling
The removal of reactive dyes like this compound from aqueous solutions through adsorption is a widely studied and effective remediation technique. Understanding the kinetics and equilibrium of the adsorption process is crucial for designing efficient treatment systems.
Adsorption Kinetics:
The study of adsorption kinetics provides insights into the rate at which a dye is removed from a solution and the mechanism of the adsorption process. The pseudo-second-order kinetic model is frequently found to best describe the adsorption of "4GL" type yellow dyes onto various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules.
In a study on the adsorption of Maxilon Yellow 4GL onto kaolinite (B1170537), the process was found to follow the pseudo-second-order equation. cetjournal.itresearchgate.net The equilibrium time for the adsorption of Maxilon Yellow 4GL was reported to be 150 minutes. cetjournal.itresearchgate.net Similarly, the adsorption of Supranol Yellow 4GL onto Cr(III)-intercalated montmorillonite (B579905) also followed pseudo-second-order rate kinetics, with equilibrium being reached within 30 minutes. mdpi.com The adsorption of another similar dye, Supranol Yellow 4GL, onto activated carbons prepared from seawater algae, was also well-described by the pseudo-second-order model. mdpi.com
The rate constants for the pseudo-second-order model in the study of Maxilon Yellow 4GL adsorption on kaolinite ranged from 1.79 x 10(4) to 107.87 x 10(4) g/mol min. cetjournal.it
Interactive Data Table: Kinetic Model Parameters for Yellow Dyes Adsorption
| Dye | Adsorbent | Kinetic Model | Rate Constant (k₂) | Correlation Coefficient (R²) | Reference |
| Maxilon Yellow 4GL | Kaolinite | Pseudo-second-order | 1.79 x 10⁴ - 107.87 x 10⁴ g/mol min | Not Specified | cetjournal.itresearchgate.net |
| Supranol Yellow 4GL | Cr(III)-intercalated montmorillonite | Pseudo-second-order | Not Specified | Not Specified | mdpi.com |
| Supranol Yellow 4GL | Activated carbons from seawater algae | Pseudo-second-order | Not Specified | Not Specified | mdpi.com |
| Remazol Brilliant Yellow | Carbonized spent green tea dredge | Pseudo-second-order | Not Specified | > Lagergreen first order | researchgate.net |
Adsorption Isotherm Modeling:
Adsorption isotherms are fundamental to describing how a dye distributes between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are most commonly used to analyze this behavior.
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich model, on the other hand, is an empirical equation that describes adsorption on heterogeneous surfaces.
The adsorption of Supranol Yellow 4GL onto Cr(III)-intercalated montmorillonite was well-described by the Langmuir isotherm. mdpi.com In another study, the adsorption of Supranol Yellow 4GL onto activated carbons from green and brown seawater algae also fit the Langmuir model, with maximum adsorption capacities of 263.93 mg/g and 84.03 mg/g, respectively. mdpi.com The adsorption of Remazol Brilliant Yellow on carbonized spent green tea dredge was also found to be best represented by the Langmuir model. researchgate.net Conversely, a study on the adsorption of Maxilon dyes concluded that both Langmuir and Freundlich isotherm models could describe the adsorption process. researchgate.net
Interactive Data Table: Isotherm Model Parameters for Yellow Dyes Adsorption
| Dye | Adsorbent | Isotherm Model | Maximum Adsorption Capacity (Qₘ) | Langmuir Constant (Kₗ) | Freundlich Constant (Kբ) | n | Reference |
| Supranol Yellow 4GL | Activated carbon (green algae) | Langmuir | 263.93 mg/g | Not Specified | Not Specified | Not Specified | mdpi.com |
| Supranol Yellow 4GL | Activated carbon (brown algae) | Langmuir | 84.03 mg/g | Not Specified | Not Specified | Not Specified | mdpi.com |
| Supranol Yellow 4GL | Cr(III)-intercalated montmorillonite | Langmuir | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |
| Maxilon Yellow Dyes | Various | Langmuir & Freundlich | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
| Remazol Brilliant Yellow | Carbonized spent green tea dredge | Langmuir | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
Regeneration and Reuse of Adsorbent Materials
Various methods can be employed for the regeneration of spent adsorbents, including thermal, chemical, and biological treatments. For reactive dyes, chemical regeneration using acids, bases, or organic solvents is common.
In a study on the removal of reactive dyes, including Reactive Yellow 2, using modified spent coffee grounds, the adsorbent was successfully regenerated using a 0.1 M NaOH solution. cetjournal.it The adsorbent maintained high adsorption capacities for over three cycles, with desorption efficiencies ranging from 96.31% to 98.80% for Reactive Yellow 2. cetjournal.it Another study on the chemical regeneration of activated carbon saturated with a yellow dye found that a 40% isopropanol (B130326) in water solution was an optimal regenerant, achieving a 54% desorption efficiency. mdpi.com It was also noted that a higher desorption temperature could improve the dye desorption efficiency. mdpi.com For the removal of other reactive dyes, 0.1 M HCl has also been shown to be an effective regenerant for certain adsorbents.
The choice of regenerant depends on the nature of the adsorbent and the dye, as well as the mechanism of adsorption. For instance, if adsorption is primarily driven by electrostatic interactions, altering the pH of the solution can effectively desorb the dye.
Interactive Data Table: Regeneration of Adsorbents for Reactive Dyes
| Adsorbent | Dye | Regenerant | Desorption Efficiency | Reusability | Reference |
| APTES-modified Spent Coffee Grounds | Reactive Yellow 2 | 0.1 M NaOH | 96.31% - 98.80% | At least 3 cycles with high capacity | cetjournal.it |
| Activated Carbon | Yellow Dye | 40% Isopropanol | 54% | Stabilized capacity after 3 cycles | mdpi.com |
| Jute Stick Activated Carbon | Reactive Orange 16 | 0.1 M NaOH | Not Specified | Up to the 4th cycle |
Advanced Spectroscopic and Chromatographic Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Degradation Product Identification
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of unknown compounds, which is a critical step in the identification of metabolites and degradation products of Primazin Brilliant Yellow 4GL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is instrumental in separating and identifying the components of complex mixtures that can arise from the degradation of this compound. In studies investigating the degradation of this dye, LC-MS has been employed to analyze the treated dye solutions. For instance, in the photo-Fenton degradation of Reactive Yellow 86, the process leads to the formation of various intermediate products. While specific structural data from these studies is limited in publicly available literature, the methodology points to the cleavage of the azo bond as a primary degradation pathway. This cleavage would likely result in the formation of smaller aromatic amine and other organic molecules.
The general approach involves separating the degradation products on a liquid chromatography column, followed by their introduction into the mass spectrometer. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the individual components, allowing for their tentative identification based on their molecular weights.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Unknowns
Tandem mass spectrometry (MS/MS) provides deeper structural insights into the unknown compounds separated by LC. By selecting a specific ion (a precursor ion) and subjecting it to fragmentation, a characteristic fragmentation pattern (product ions) is generated. This pattern serves as a fingerprint for the molecule, aiding in its structural elucidation.
Table 1: Potential Degradation Intermediates of Similar Reactive Dyes Identified by LC-MS
| Intermediate Compound | m/z Ratio |
| Oxalic acid | 90.0 |
| 4-chloro-1,3,5-triazin-2-amine | 130.0 |
| Sodium benzosulfate | 179.0 |
| Sodium-4-chloro-2-diazenylbenzenesulfonate | 241.1 |
| Sodium 2-aminobenzene-1,4-disulfonate | 296.17 |
Note: This data is from a study on Reactive Yellow 18 and is presented here as a plausible example of degradation products for a similar reactive dye. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive confirmation of molecular structures. While specific NMR data for this compound is scarce in published research, the principles of NMR are fundamental to the structural analysis of such compounds.
2D NMR Techniques (COSY, HSQC, HMBC) for Detailed Structural Assignments
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for assembling the complete molecular structure of organic compounds.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in a molecule.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing information on which protons are attached to which carbons.
HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of a molecule.
Although specific 2D NMR studies on this compound were not found, these techniques would be essential for the unambiguous structural confirmation of its degradation products, once isolated in sufficient purity.
Solid-State NMR for Characterization of Dye-Fiber Interactions
Solid-state NMR (ssNMR) spectroscopy is a specialized technique used to study the structure and dynamics of solid materials, such as textile fibers. It can provide valuable insights into the nature of the interaction between a dye molecule and a fiber. For reactive dyes like this compound, which form covalent bonds with cellulosic fibers like cotton, ssNMR could be used to probe the local environment of the dye molecule on the fiber surface. nih.gov
By analyzing the chemical shifts and relaxation times of specific nuclei (e.g., ¹³C) in both the dye and the fiber, it is possible to understand how the dye is oriented and how it interacts with the polymer chains of the cellulose (B213188). While no specific solid-state NMR studies on this compound were identified, this technique holds significant potential for research in this area.
Advanced UV-Vis and Fluorescence Spectroscopy for Photophysical Property Elucidation
UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for characterizing the photophysical properties of dyes.
The UV-Vis absorption spectrum of a dye reveals the wavelengths of light it absorbs, which is directly related to its color. For this compound (Reactive Yellow 86), the maximum absorbance (λmax) is observed in the visible region, typically around 410 nm. researchgate.net The degradation of the dye can be monitored by the decrease in the intensity of this absorption peak. For instance, during microbial oxidation, a significant reduction in the absorbance at 410 nm was observed, indicating the breakdown of the dye's molecular structure. researchgate.net
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. While this compound is classified as a fluorescent dye, detailed research findings on its specific fluorescence properties, such as its emission spectrum and quantum yield, are not widely available in the scientific literature. medchemexpress.com Such data would be valuable for understanding its photostability and for potential applications in areas like fluorescent labeling.
Quantum Yield Determinations and Excited State Dynamics
The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission through fluorescence after absorption. For azo dyes, this value is often low due to efficient non-radiative decay pathways, such as trans-cis photoisomerization around the -N=N- bond. researchgate.net The excited state dynamics of these dyes are complex, involving rapid internal conversion and intersystem crossing processes that compete with fluorescence.
Upon excitation, the molecule is promoted to a singlet excited state (S1), from which it can relax through several pathways:
Fluorescence: Emission of a photon to return to the ground state (S0).
Internal Conversion: Non-radiative decay to the ground state.
Intersystem Crossing: Transition to a triplet excited state (T1).
Photoisomerization: Structural change from the more stable trans-isomer to the cis-isomer.
Studies on related yellow azo dyes demonstrate that the quantum efficiency of fluorescence can be influenced by the molecular structure and the surrounding environment. For instance, two yellow bis-azo dyes containing anthracene (B1667546) and azodiphenylether groups, BPA and BTA, were found to have fluorescence quantum efficiencies of 0.33 and 0.50, respectively, when excited at 476.5 nm. mdpi.com
Table 1: Illustrative Fluorescence Quantum Yields of Related Azo Dyes
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|
| BPA | 476.5 | Not Specified | 0.33 | mdpi.com |
| BTA | 476.5 | Not Specified | 0.50 | mdpi.com |
| Acid Violet 3 | Not Specified | Not Specified | Not Specified | researchgate.net |
Time-Resolved Spectroscopy for Photoreaction Mechanism Studies
Time-resolved spectroscopy is a powerful tool for studying the transient species and reaction intermediates that are formed during a photochemical reaction. wikipedia.org Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy can monitor processes occurring on timescales from femtoseconds to milliseconds. wikipedia.org
For sulfonated azo dyes, these methods can elucidate the mechanism of photoisomerization and photodegradation. Upon laser excitation, the formation and decay of the cis-isomer and triplet states can be observed. The azo linkage is often the most labile part of the molecule, susceptible to photochemical breakdown, which can lead to the formation of aromatic amines. mst.dk
The photoreaction mechanism for many azo dyes in their hydrazone tautomeric form involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, under UV irradiation. Time-resolved studies can track the kinetics of these species and their reaction with the dye molecule, providing insight into the pathways of photofading. For example, in one study, hydroxyl radicals were identified as the dominant species responsible for the photodegradation of certain hydrazone azo dyes.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Analysis
X-ray scattering techniques are indispensable for characterizing the solid-state structure of dye molecules and their arrangement in larger assemblies or within polymer matrices.
Crystalline Structures of Dye Aggregates
X-ray diffraction (XRD) on single crystals or powdered samples provides detailed information about the molecular structure, conformation, and packing of dye molecules in the solid state. mdpi.com While obtaining suitable crystals of sulfonated azo dyes can be challenging, studies on related compounds have revealed key structural features. rsc.org
These studies show that monosulfonated azo dyes often exist as zwitterions in their free acid form, with the azo group being protonated. mdpi.comresearchgate.net The crystal structures are typically organized into layered arrangements with alternating hydrophobic (organic) and hydrophilic (sulfonate groups, cations, water molecules) layers. researchgate.net The precise bond lengths and angles within the azo linkage and aromatic rings can confirm the tautomeric form (azo vs. hydrazone) of the dye in the crystal. rsc.org
Table 2: Representative Crystallographic Data for a Related Sulfonated Azo Dye
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | rsc.org |
| Space Group | P-1 | rsc.org |
| a (Å) | 17.1896 | rsc.org |
| b (Å) | 12.3108 | rsc.org |
| c (Å) | 19.7639 | rsc.org |
| α (°) | 100.579 | rsc.org |
| β (°) | 101.242 | rsc.org |
| γ (°) | 98.719 | rsc.org |
This table shows example crystallographic data for an azo dye rotaxane to illustrate the type of information obtained from XRD, as specific data for this compound is not available.
Dye Alignment and Orientation within Polymer Matrices
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are used to investigate the structure of materials on a larger length scale, from nanometers to micrometers. researchgate.net These techniques are particularly useful for studying the dispersion, aggregation, and orientation of dye molecules within a polymer matrix. researchgate.netrigaku.com
When a dye like this compound is used to color a polymer, its molecules can exist in various states:
Monomeric dispersion: Individual molecules are randomly distributed.
Aggregates: Clusters of dye molecules form, which can affect the color and properties of the material.
Oriented domains: In stretched or processed polymers, dye molecules may align in a specific direction.
SAXS can provide information on the size, shape, and spacing of dye aggregates, while WAXS reveals details about the crystalline structure of the polymer and any ordering of the dye molecules on a smaller scale. rigaku.com This combined analysis is crucial for understanding how the dye interacts with the polymer and how this interaction influences the final properties of the dyed material. nih.govazom.com
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Dye Design and Synthesis
There is no available research demonstrating the use of artificial intelligence (AI) or machine learning (ML) in the design, synthesis, or optimization of Primazin Brilliant Yellow 4GL. The application of predictive algorithms for molecular modeling, property prediction, or synthesis route optimization for this compound has not been documented in scientific literature.
Nanotechnology-Enabled Dyeing and Functionalization Processes
Investigations into the use of nanotechnology to enhance the dyeing and functionalization processes of this compound are not present in the available research. There are no studies on the encapsulation of this dye in nanoparticles, the use of nano-catalysts in its application, or the development of nano-textured surfaces to improve its dyeing characteristics.
Circular Economy Principles in Dye Manufacturing and Recycling
The principles of a circular economy, including the sustainable manufacturing, recycling, or upcycling of this compound, have not been a subject of documented research. There is a lack of studies focusing on waste reduction, the use of renewable feedstocks, or the development of closed-loop systems for the lifecycle of this dye.
Development of Multi-Functional Dyes with Integrated Sensing and Remediation Capabilities
There is no evidence to suggest that this compound has been investigated for multi-functional applications, such as integrated sensing of environmental pollutants or for remediation purposes. Research into modifying its chemical structure to impart such advanced capabilities is not found in the public domain.
Advanced Spectroscopic and Imaging Techniques for In-situ Characterization of Dye Performance at the Nanoscale
While standard analytical techniques are likely used for quality control of this compound, there is no specific research available on the use of advanced spectroscopic and imaging techniques for the in-situ characterization of its performance at the nanoscale. Studies employing techniques such as single-molecule spectroscopy, atomic force microscopy (AFM), or near-field scanning optical microscopy (NSOM) to understand its interaction with substrates at a molecular level have not been published.
Q & A
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
